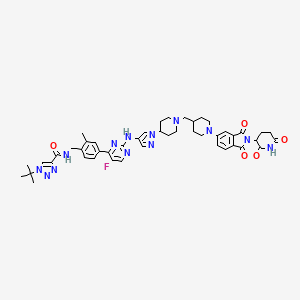

PROTAC BTK Degrader-9

Description

Properties

Molecular Formula |

C46H52FN13O5 |

|---|---|

Molecular Weight |

886.0 g/mol |

IUPAC Name |

1-tert-butyl-N-[[4-[2-[[1-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]pyrazol-4-yl]amino]-5-fluoropyrimidin-4-yl]-2-methylphenyl]methyl]triazole-4-carboxamide |

InChI |

InChI=1S/C46H52FN13O5/c1-27-19-29(5-6-30(27)21-48-41(62)37-26-59(55-54-37)46(2,3)4)40-36(47)23-49-45(53-40)51-31-22-50-58(25-31)32-13-15-56(16-14-32)24-28-11-17-57(18-12-28)33-7-8-34-35(20-33)44(65)60(43(34)64)38-9-10-39(61)52-42(38)63/h5-8,19-20,22-23,25-26,28,32,38H,9-18,21,24H2,1-4H3,(H,48,62)(H,49,51,53)(H,52,61,63) |

InChI Key |

YJSLNCQHRATHFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC(=NC=C2F)NC3=CN(N=C3)C4CCN(CC4)CC5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)CNC(=O)C9=CN(N=N9)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

PROTAC BTK Degrader-9: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This in-depth technical guide focuses on the mechanism of action of PROTAC Bruton's Tyrosine Kinase (BTK) Degrader-9, a representative bifunctional molecule designed to selectively target BTK for degradation. BTK is a clinically validated target in various B-cell malignancies and autoimmune diseases.[1][2] PROTAC-mediated degradation of BTK offers a promising strategy to overcome the limitations of traditional small-molecule inhibitors, such as acquired resistance and off-target effects.[3][4] This document will detail the molecular interactions, cellular processes, and experimental methodologies crucial for understanding and developing potent and selective BTK degraders.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6][] This design enables the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9][10] Unlike traditional inhibitors that require sustained occupancy of the target's active site, PROTACs act catalytically, where a single PROTAC molecule can induce the degradation of multiple target proteins.[8]

The Mechanism of Action of PROTAC BTK Degrader-9

The core mechanism of this compound involves a series of orchestrated molecular events that culminate in the selective degradation of Bruton's Tyrosine Kinase.

Ternary Complex Formation

The process is initiated by the simultaneous binding of this compound to both BTK and an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).[5][8][11] This results in the formation of a key ternary complex (BTK-PROTAC-E3 ligase).[4][8] The stability and conformation of this complex are critical for the subsequent steps and are influenced by the nature of the warhead, the E3 ligase ligand, and the connecting linker.[6]

Ubiquitination of BTK

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (Ub) molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BTK protein.[4][6] This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the proteasome.[10]

Proteasomal Degradation

The polyubiquitinated BTK is then recognized and shuttled to the 26S proteasome for degradation.[6][11] The proteasome unfolds and proteolytically cleaves the BTK protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can engage in another cycle of degradation, highlighting its catalytic nature.[8]

Quantitative Analysis of BTK Degradation

The efficacy of a BTK PROTAC is quantified by several key parameters, including its binding affinity to both BTK and the E3 ligase, and its ability to induce degradation in cellular models. The following table summarizes representative data for well-characterized BTK PROTACs.

| Compound | Target Warhead | E3 Ligase Ligand | DC50 (nM) in Ramos Cells | Dmax (%) in Ramos Cells |

| MT-802 | Reversible non-covalent | Cereblon (Pomalidomide-based) | 14.6 | >95 |

| SJF620 | Reversible non-covalent | Cereblon (Modified) | ~10 | >90 |

| NX-2127 | Reversible non-covalent | Cereblon | Potent (sub-nanomolar) | >90 |

| PTD10 | GDC-0853 | Cereblon (Pomalidomide) | 0.5 | >95 |

Note: Data is compiled from various public sources for illustrative purposes. DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation achieved.

Key Experimental Protocols

The characterization of this compound involves a series of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.

Western Blotting for BTK Degradation

Objective: To quantify the reduction in cellular BTK protein levels following treatment with the PROTAC.

Methodology:

-

Cell Culture and Treatment: Seed B-cell lymphoma cell lines (e.g., Ramos, TMD-8) at a density of 1x10^6 cells/mL. Treat cells with a serial dilution of this compound for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for BTK, followed by an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.

Ternary Complex Formation Assay (e.g., TR-FRET)

Objective: To measure the formation of the BTK-PROTAC-E3 ligase ternary complex.

Methodology:

-

Reagents: Recombinant purified BTK protein (tagged, e.g., His-tag), recombinant purified E3 ligase complex (e.g., CRBN-DDB1, tagged, e.g., GST-tag), fluorescently labeled antibodies or binding partners for the tags (e.g., terbium-labeled anti-His, fluorescein-labeled anti-GST), and this compound.

-

Assay Setup: In a microplate, combine the recombinant proteins and the PROTAC at various concentrations.

-

Incubation: Incubate the mixture to allow for complex formation.

-

Detection: Add the fluorescently labeled detection reagents.

-

Measurement: Read the plate on a TR-FRET enabled plate reader. An increase in the FRET signal indicates the proximity of the two proteins, confirming the formation of the ternary complex.

Ubiquitination Assay

Objective: To confirm that the PROTAC induces ubiquitination of BTK.

Methodology:

-

Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions.

-

Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and immunoprecipitate BTK using an anti-BTK antibody conjugated to beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze by western blotting using an anti-ubiquitin antibody. A smear or ladder of higher molecular weight bands indicates polyubiquitination of BTK.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the overall mechanism of action and the experimental workflow for characterizing a BTK PROTAC.

Conclusion

This compound, as a representative of this innovative class of therapeutics, leverages the ubiquitin-proteasome system to achieve potent and selective degradation of BTK. Its mechanism, centered on the formation of a ternary complex, offers a distinct and potentially more advantageous approach compared to traditional BTK inhibitors. A thorough understanding of the underlying molecular and cellular processes, coupled with rigorous experimental validation as outlined in this guide, is paramount for the successful development of the next generation of targeted protein degraders for cancer and autoimmune diseases.

References

- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC BTK degrader(Southern Medical University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. PROTAC-Mediated Degradation of Bruton’s Tyrosine Kinase as a Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of PROTAC BTK Degrader P13I

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the Proteolysis Targeting Chimera (PROTAC) Bruton's Tyrosine Kinase (BTK) degrader, P13I. Given the absence of a publicly documented "PROTAC BTK Degrader-9," this document focuses on the well-characterized and scientifically significant P13I as a representative example of a potent BTK degrader.

Introduction to PROTAC Technology and BTK

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for substoichiometric drug concentrations to achieve profound and sustained protein knockdown.

Bruton's Tyrosine Kinase (BTK) is a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a vital role in B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a validated therapeutic target. While BTK inhibitors like ibrutinib have shown clinical success, challenges such as acquired resistance, notably through the C481S mutation, and off-target effects have emerged. PROTAC-mediated degradation of BTK offers a promising strategy to overcome these limitations by eliminating the entire protein, including its scaffolding and kinase functions.

Discovery and Rationale of P13I

The development of P13I was driven by the need to address the clinical resistance to the BTK inhibitor ibrutinib, particularly the C481S mutation. The core concept was to design a PROTAC that could effectively degrade both wild-type (WT) and C481S mutant BTK.

The design of P13I incorporates:

-

A ligand for BTK: An ibrutinib-derived warhead was selected for its known affinity for BTK.

-

A ligand for an E3 ligase: Pomalidomide was chosen to recruit the Cereblon (CRBN) E3 ligase.

-

A chemical linker: A polyethylene glycol (PEG)-based linker was used to connect the two ligands, providing the necessary flexibility and length to facilitate the formation of a stable ternary complex between BTK and CRBN.

Initial studies demonstrated that CRBN-recruiting PROTACs were generally more effective at degrading BTK than those recruiting other E3 ligases like MDM2. P13I emerged as a lead compound from a series of synthesized PROTACs due to its potent degradation of both WT and C481S BTK.

Synthesis of P13I

The synthesis of P13I involves the conjugation of the ibrutinib-derived BTK-binding moiety with the pomalidomide-based CRBN ligand via a suitable linker. While a detailed, step-by-step protocol from a single source is not publicly available, the general synthetic strategy can be outlined as follows, based on related literature. The synthesis typically involves the preparation of the individual components (BTK ligand, linker, and E3 ligase ligand) followed by their sequential coupling.

Note: The following is a generalized synthetic scheme and may require optimization.

-

Synthesis of the BTK-binding moiety with a linker attachment point: This often involves modifying ibrutinib or a precursor to introduce a reactive group, such as an amine or an alkyne, on the solvent-exposed part of the molecule.

-

Synthesis of the pomalidomide-linker conjugate: Pomalidomide is functionalized with a linker that has a complementary reactive group to the modified BTK binder.

-

Coupling Reaction: The BTK-binding moiety and the pomalidomide-linker conjugate are reacted together to form the final P13I PROTAC molecule. This is often achieved through amide bond formation or click chemistry.

Quantitative Biological Data

The biological activity of P13I has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Degradation Potency of P13I

| Cell Line | Target | DC50 (nM) | Dmax (%) | Treatment Time |

| Ramos | BTK | ~10 | >90% | 72 h |

| HBL-1 | BTK | ~9.2 | Not Reported | 24 h |

| Mino | BTK | ~9.2 | Not Reported | 24 h |

| HeLa (C481S mutant) | BTK | ~30 | >50% | 4 days |

DC50: Concentration of the compound that results in 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.

Table 2: Cell Viability and Inhibitory Potency of P13I

| Cell Line | Assay | IC50/GI50 (nM) |

| HBL-1 (C481S mutant) | Cell Viability (MTT) | ~28 |

| Kinase Assay | WT BTK | >1000 |

| Kinase Assay | EGFR | >1000 |

| Kinase Assay | ITK | >1000 |

| Kinase Assay | TEC | >1000 |

IC50/GI50: Concentration of the compound that results in 50% inhibition of cell growth or enzyme activity.

Experimental Protocols

This protocol is a standard method to quantify the levels of BTK protein in cells following treatment with a degrader.

-

Cell Culture and Treatment:

-

Seed cells (e.g., Ramos, HBL-1) in 6-well plates at a density of 1 x 10^6 cells/mL.

-

Treat cells with varying concentrations of P13I or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BTK (and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BTK band intensity to the loading control.

-

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Allow cells to adhere overnight (for adherent cells).

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of P13I or vehicle control (DMSO) and incubate for the desired period (e.g., 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully aspirate the medium.

-

Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be used to determine the binding affinity of the PROTAC to its target protein and the E3 ligase.

-

Reagents:

-

Tagged BTK protein (e.g., His-tagged)

-

Tagged CRBN-DDB1 complex (e.g., GST-tagged)

-

Lanthanide-labeled antibody against one tag (donor, e.g., Tb-anti-His)

-

Fluorescently labeled antibody against the other tag (acceptor, e.g., d2-anti-GST)

-

P13I compound

-

-

Assay Procedure (for Ternary Complex Formation):

-

In a 384-well plate, add the tagged BTK, tagged CRBN-DDB1, and varying concentrations of P13I.

-

Incubate to allow for ternary complex formation.

-

Add the donor and acceptor antibodies.

-

Incubate to allow for antibody binding.

-

-

Measurement:

-

Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.

-

Calculate the TR-FRET ratio. The signal will typically show a hook effect, where the signal first increases with PROTAC concentration as the ternary complex forms and then decreases as the PROTAC concentration becomes too high, leading to the formation of binary complexes.

-

Visualizations

Caption: Simplified BTK signaling pathway upon B-cell receptor activation.

Caption: General workflow of PROTAC-mediated protein degradation.

References

The Tripartite Alliance: A Technical Guide to the Structure-Activity Relationship of PROTAC BTK Degraders

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This technical guide delves into the core principles of the structure-activity relationship (SAR) of PROTACs targeting Bruton's Tyrosine Kinase (BTK), a critical mediator in B-cell signaling pathways implicated in various B-cell malignancies and autoimmune diseases. By understanding the intricate interplay between the three key components of a BTK PROTAC—the BTK-binding warhead, the E3 ligase-recruiting ligand, and the connecting linker—researchers can rationally design and optimize these heterobifunctional molecules for enhanced potency, selectivity, and therapeutic efficacy.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs operate through a catalytic mechanism that hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule simultaneously binds to BTK and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another cycle of degradation.[1]

Caption: General mechanism of PROTAC-mediated protein degradation.

The Target: Bruton's Tyrosine Kinase (BTK) Signaling

BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[2] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB that promote B-cell proliferation, survival, and differentiation. Dysregulation of BTK signaling is a hallmark of numerous B-cell malignancies.

Caption: Simplified BTK signaling pathway in B-cells.

Structure-Activity Relationship (SAR) of BTK PROTAC Degraders

The efficacy of a BTK PROTAC is a finely tuned balance between its three components. The following sections and tables summarize the key SAR findings from the literature.

Warhead: The BTK Binding Moiety

The choice of the BTK inhibitor to be used as the warhead is critical. Both covalent and non-covalent inhibitors have been successfully employed.

-

Covalent Warheads: Ibrutinib, an irreversible covalent inhibitor that targets Cys481 in the BTK active site, is a commonly used warhead.[3] However, PROTACs with irreversible covalent warheads may act as single-turnover degraders, potentially limiting their catalytic efficiency.[4] Reversible covalent warheads, such as those based on a cyano-acrylamide moiety, have been shown to enhance intracellular accumulation and target engagement.[5]

-

Non-covalent Warheads: Reversible, non-covalent inhibitors like GDC-0853 have been utilized to develop potent and selective BTK degraders.[6] These may offer advantages in terms of catalytic turnover.

E3 Ligase Ligand: The "Hook" for the UPS

The most commonly recruited E3 ligases for BTK PROTACs are Cereblon (CRBN) and Von Hippel-Lindau (VHL).

-

CRBN Ligands: Pomalidomide and thalidomide are frequently used ligands that recruit the CRBN E3 ligase.[1]

-

VHL Ligands: While also explored, VHL-recruiting BTK PROTACs have, in some studies, shown lower degradation potency compared to their CRBN-recruiting counterparts.[1]

Linker: The Bridge that Dictates Ternary Complex Formation

The linker's length, composition, and attachment points to the warhead and E3 ligase ligand are crucial for productive ternary complex formation.

-

Linker Length: Studies have shown that an optimal linker length is required for efficient BTK degradation. Linkers that are too short or too long can be detrimental to the formation of a stable and productive ternary complex.[2]

-

Linker Composition: Polyethylene glycol (PEG) chains are commonly used as linkers due to their flexibility and ability to improve solubility. More rigid linkers have also been explored to optimize the orientation of the ternary complex.[7][8]

Quantitative SAR Data

The following tables summarize the in vitro degradation data for selected BTK PROTACs from the literature.

Table 1: Ibrutinib-Based BTK PROTACs

| Compound | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |

| MT802 | Pomalidomide | PEG | ~10 | >95 | MOLM-14 |

| SJF620 | Lenalidomide analog | PEG | 7.9 | 95 | NAMALWA |

| P13I | Pomalidomide | PEG | <30 | ~50 (for C481S) | HBL-1 |

| IRC-1 | Pomalidomide | Not specified | >1000 | Minimal | Mino |

| RC-1 | Pomalidomide | Not specified | 8-40 | >90 | MOLM-14 |

| UBX-382 | Pomalidomide | Not specified | ~4 | >90 | TMD-8 |

| HSK26784 | Not specified | Not specified | 22.9 | Not specified | Mino |

| Compound 15 | Pomalidomide | Not specified | 3.18 | 99.9 | Not specified |

Data compiled from multiple sources.[1][3][5][9][10][11]

Table 2: Non-Ibrutinib-Based BTK PROTACs

| Compound | Warhead | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |

| PTD10 | GDC-0853 | Pomalidomide | 0.5 | >90 | Ramos |

| Compound 23 | Spebrutinib | Pomalidomide | 1.29 (4h) | >90 | Mino |

| NC-1 | Reversible non-covalent | Pomalidomide | 2.2 | 97 | Mino |

Data compiled from multiple sources.[6][12][13]

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of BTK PROTAC degraders.

Western Blotting for BTK Degradation

This is the most common method to quantify the reduction in cellular BTK levels.

-

Cell Culture and Treatment: Seed cells (e.g., NAMALWA, TMD-8, Mino) at a density of 2 x 10^6 cells/well and treat with varying concentrations of the BTK PROTAC for a specified duration (e.g., 4, 18, or 24 hours).[1]

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay.[1]

-

SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel for electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against BTK overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[1]

Cell Viability Assay

These assays determine the effect of BTK degradation on cell proliferation and survival.

-

Cell Seeding: Plate cells in 96-well plates at a density of 500-2000 cells/well.[7]

-

Compound Treatment: Treat the cells with a serial dilution of the BTK PROTAC and incubate for a specified period (e.g., 5 days).[7]

-

Viability Measurement: Use a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of cell viability, following the manufacturer's instructions.[7]

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values from the dose-response curves.

Ternary Complex Formation Assay (TR-FRET/HTRF)

This assay directly measures the formation of the BTK-PROTAC-E3 ligase ternary complex.

-

Reagents: Use recombinant tagged BTK and E3 ligase (e.g., CRBN) proteins, along with fluorescently labeled antibodies or probes.

-

Assay Setup: In a microplate, combine the BTK protein, E3 ligase, and varying concentrations of the PROTAC.

-

Detection: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Homogeneous Time-Resolved Fluorescence (HTRF) signal. An increase in the signal indicates the formation of the ternary complex. The characteristic "hook effect" is often observed at high PROTAC concentrations due to the formation of binary complexes.[9][14]

In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

These studies assess the in vivo behavior of the PROTAC.

-

Animal Model: Use appropriate animal models, such as mice bearing xenografts of human B-cell lymphoma cell lines.[7]

-

PROTAC Administration: Administer the PROTAC via a relevant route, such as oral gavage (PO) or intraperitoneal (IP) injection.

-

PK Analysis: Collect blood samples at various time points post-administration to determine the plasma concentration of the PROTAC and calculate key PK parameters (e.g., half-life, clearance, bioavailability).

-

PD Analysis: Collect tissues of interest (e.g., tumor, spleen) at the end of the study and perform western blotting to assess the extent of BTK degradation in vivo.

Experimental and Logical Workflow

The development and evaluation of a novel BTK PROTAC degrader typically follows a structured workflow.

Caption: A typical experimental workflow for the development of BTK PROTACs.

Conclusion and Future Directions

The field of BTK PROTAC degraders is advancing rapidly, with several candidates now in clinical trials.[2] The structure-activity relationships discussed herein provide a foundational understanding for the rational design of next-generation BTK degraders. Key areas of future research will likely focus on:

-

Novel E3 Ligase Recruitment: Exploring a wider range of E3 ligases to potentially overcome resistance and enhance tissue-specific degradation.

-

Improving Oral Bioavailability: A significant challenge for PROTACs due to their high molecular weight.[15]

-

Overcoming Resistance: Designing PROTACs that can effectively degrade mutated forms of BTK that confer resistance to conventional inhibitors.[3]

-

Tissue-Specific Targeting: Developing PROTACs with enhanced delivery to and activity in specific tissues to minimize off-target effects.

By continuing to unravel the complex SAR of BTK PROTACs, the scientific community is poised to deliver a new class of highly effective therapeutics for patients with B-cell malignancies and autoimmune disorders.

References

- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A covalent BTK ternary complex compatible with targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Discovery of Ibrutinib-based BTK PROTACs with in vivo anti-inflammatory efficacy by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]

- 12. Discovery of Novel Potent and Fast BTK PROTACs for the Treatment of Osteoclasts-Related Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. labonline.com.au [labonline.com.au]

- 14. Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective - Drug Discovery Today [drugdiscoverytoday.com]

- 15. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

The Convergence of Targeted Degradation and Kinase Inhibition: A Technical Guide to PROTAC BTK Degrader DD-03-171 and the Ubiquitin-Proteasome System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Proteolysis Targeting Chimeras (PROTACs) that target Bruton's tyrosine kinase (BTK), with a specific focus on the well-characterized degrader, DD-03-171. It details the core mechanism of action, which involves hijacking the ubiquitin-proteasome system, and presents a comprehensive overview of the experimental protocols used to characterize these powerful molecules.

Introduction to PROTAC BTK Degraders

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling pathways, which are essential for B-cell development, differentiation, and survival.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a prime therapeutic target.

PROTACs represent a novel therapeutic modality that, instead of merely inhibiting a target protein, co-opts the cell's own protein disposal machinery to induce its degradation.[2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein (in this case, BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This tripartite complex formation leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4]

DD-03-171 is a potent and selective BTK PROTAC degrader that has demonstrated significant anti-proliferative effects in cancer cells and efficacy in in vivo models.[5] It serves as an excellent case study for understanding the principles and methodologies behind this emerging class of therapeutics.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The mechanism of action of a BTK PROTAC degrader like DD-03-171 is a multi-step process that ultimately leads to the catalytic degradation of the BTK protein.

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to both BTK and an E3 ubiquitin ligase (in the case of DD-03-171, Cereblon (CRBN)). This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.

-

Ubiquitination: The E3 ligase, now in proximity to BTK, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BTK protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated BTK is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades BTK into small peptides.

-

Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another BTK protein, acting catalytically to induce the degradation of multiple target molecules.[6]

Quantitative Data for BTK Degrader DD-03-171

The efficacy of PROTAC BTK degraders is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for DD-03-171.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (Degradation Concentration 50) | Ramos | 5.1 nM | |

| ED₅₀ (Effective Dose 50 - Antiproliferative) | Mino | 12 nM | [7] |

| IC₅₀ (Inhibitory Concentration 50 - Proliferation) | Mantle Cell Lymphoma (MCL) | 5.1 nM | [7] |

| In Vivo Model | Treatment | Outcome | Reference |

| Lymphoma Patient-Derived Xenograft (PDX) | 50 mg/kg, i.p., once a day, 3 days | Induced significant degradation of BTK in splenocytes and reduced tumor burden. | [5][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PROTAC BTK degraders.

Western Blotting for BTK Degradation

This protocol is used to visualize and quantify the reduction in BTK protein levels following treatment with a PROTAC degrader.

Materials:

-

Mantle Cell Lymphoma (MCL) cell lines (e.g., Mino, JeKo-1)

-

PROTAC BTK degrader (e.g., DD-03-171)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-BTK antibody (e.g., Cell Signaling Technology #8547)[8]

-

Rabbit anti-phospho-BTK (Tyr223) antibody

-

Rabbit anti-PLCγ2 antibody

-

Rabbit anti-phospho-PLCγ2 (Tyr759) antibody

-

Mouse or Rabbit anti-β-actin antibody (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed MCL cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the BTK degrader (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples and prepare them with Laemmli sample buffer. Boil the samples for 5 minutes and load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against BTK (and other relevant signaling proteins) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the BTK signal to the loading control (β-actin).

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to determine the anti-proliferative effects of the BTK degrader.

Materials:

-

MCL cell lines (e.g., Mino)

-

PROTAC BTK degrader (e.g., DD-03-171)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed MCL cells into an opaque-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of the BTK degrader in culture medium and add them to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Assay Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo® Reagent to each well.[9]

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

-

Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ED₅₀ value using a non-linear regression curve fit.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a BTK degrader in a mouse xenograft model of mantle cell lymphoma.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

MCL cell line (e.g., Mino)

-

Matrigel (optional)

-

PROTAC BTK degrader (e.g., DD-03-171)

-

Vehicle solution

-

Calipers for tumor measurement

-

Equipment for intravenous or intraperitoneal injections

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of Mino cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the BTK degrader (e.g., 50 mg/kg) or vehicle control to the mice via the appropriate route (e.g., intraperitoneal injection) according to the desired dosing schedule (e.g., once daily).

-

Monitoring: Monitor tumor volume and body weight of the mice regularly throughout the study.

-

Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors. Tumor weight can be measured, and tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blotting to confirm BTK degradation).

-

Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any anti-tumor effects.

Visualizations of Key Pathways and Workflows

Signaling Pathways

Caption: BTK Signaling Pathway Downstream of the B-Cell Receptor.

Experimental Workflows

Caption: Mechanism of Action of a PROTAC BTK Degrader.

Caption: Western Blotting Experimental Workflow for BTK Degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BTK signaling pathway [pfocr.wikipathways.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Btk (D3H5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 9. ch.promega.com [ch.promega.com]

- 10. OUH - Protocols [ous-research.no]

The Formation of a Ternary Complex: A Deep Dive into the Mechanism of PROTAC BTK Degrader-9

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. This guide delves into the core mechanism of action for PROTAC BTK Degrader-9, a molecule designed to target Bruton's tyrosine kinase (BTK) for degradation. The formation of a stable ternary complex, comprising BTK, this compound, and an E3 ubiquitin ligase, is the pivotal event that precedes the ubiquitination and subsequent proteasomal degradation of BTK. Understanding the biophysical and cellular intricacies of this ternary complex is paramount for the rational design and optimization of next-generation protein degraders.

The Ternary Complex: The Heart of PROTAC Action

The fundamental mechanism of this compound relies on its bifunctional nature. One end of the molecule binds to the target protein, BTK, while the other end recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[1][2] This simultaneous engagement brings BTK and CRBN into close proximity, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BTK.[2] This polyubiquitination marks BTK for recognition and degradation by the 26S proteasome, effectively eliminating the protein from the cell.[3][4]

The formation of the {BTK–PROTAC–CRBN} ternary complex is a critical, and often rate-limiting, step in the degradation process.[5] The stability and conformation of this complex directly influence the efficiency of ubiquitination and, consequently, the potency of the degrader. A characteristic feature of many potent PROTACs, including BTK Degrader-9, is the observation of a "hook effect" or a U-shaped dose-response curve in cellular degradation assays.[1] This phenomenon, where the degradation effect diminishes at very high concentrations, is a hallmark of a ternary complex-mediated mechanism. At excessive concentrations, the formation of binary complexes ({BTK–PROTAC} and {PROTAC–CRBN}) dominates, reducing the concentration of the productive ternary complex.[1]

Quantitative Analysis of Ternary Complex Formation

The biophysical characterization of the interactions between this compound, BTK, and CRBN is crucial for understanding its mechanism. Techniques such as Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are employed to quantify the binding affinities and cooperativity of ternary complex formation.[1]

| Interaction | Method | KD (nM) | Reference |

| This compound <=> BTK | SPR | 47 ± 11 | [1] |

| This compound <=> CRBN | SPR | 1800 ± 200 | [1] |

| Cellular Degradation | |||

| Parameter | Cell Line | Value | Reference |

| DC50 (24 h) | Ramos | 5.9 ± 0.5 nM | [1] |

Signaling Pathway and Experimental Workflow

The degradation of BTK by this compound has significant downstream effects on cellular signaling. BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its removal disrupts this cascade. Specifically, this compound has been shown to downregulate the BTK-PLCγ2-Ca2+-NFATc1 signaling pathway.[6]

BTK Signaling and Degradation Pathway

The general workflow for evaluating a PROTAC like BTK Degrader-9 involves a series of in vitro and cellular assays to confirm its mechanism of action.

Experimental Workflow for PROTAC Evaluation

Detailed Experimental Protocols

A critical aspect of reproducible research is the detailed documentation of experimental methods. Below are protocols for key experiments used in the characterization of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the equilibrium dissociation constant (KD) for the binding of this compound to BTK and CRBN individually.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human BTK and CRBN proteins

-

This compound

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject the recombinant protein (either BTK or CRBN) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in running buffer.

-

Inject the different concentrations of the PROTAC over the immobilized protein surface, followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between each concentration if necessary.

-

-

Data Analysis:

-

Subtract the reference surface signal from the active surface signal.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the KD.[1]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To detect and quantify the formation of the {BTK–PROTAC–CRBN} ternary complex in vitro.

Materials:

-

Tagged recombinant proteins: e.g., His-tagged BTK and GST-tagged CRBN

-

Lanthanide-labeled anti-tag antibody (e.g., Tb-cryptate anti-His)

-

Fluorescently-labeled anti-tag antibody (e.g., d2-labeled anti-GST)

-

This compound

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Assay Setup:

-

Add a fixed concentration of His-tagged BTK and GST-tagged CRBN to the wells of a microplate.

-

Add a serial dilution of this compound.

-

Add the Tb-anti-His and d2-anti-GST antibodies.

-

-

Incubation: Incubate the plate at room temperature for a specified time to allow the components to reach equilibrium.

-

Measurement: Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

-

Plot the TR-FRET ratio as a function of PROTAC concentration. An increase in the signal indicates the formation of the ternary complex.

-

Western Blot for Cellular BTK Degradation

Objective: To determine the concentration-dependent degradation of BTK in cells treated with this compound and calculate the DC50 value.

Materials:

-

Ramos cells (or other relevant cell line)

-

This compound

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-BTK and anti-loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed Ramos cells and treat with a range of concentrations of this compound for a specified time (e.g., 24 hours).[1]

-

Cell Lysis: Harvest the cells, wash with PBS, and lyse in lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary anti-BTK antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Incubate with the primary anti-loading control antibody (after stripping or on a separate blot).

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities for BTK and the loading control.

-

Normalize the BTK signal to the loading control and plot the percentage of remaining BTK against the PROTAC concentration to determine the DC50 value.[1]

-

Conclusion

The successful degradation of BTK by this compound is contingent upon the efficient formation of a ternary complex with the E3 ligase CRBN. A thorough understanding of the biophysical principles governing this complex, supported by robust quantitative data from assays like SPR and TR-FRET, is essential for the development of potent and selective protein degraders. The detailed experimental protocols provided herein serve as a guide for researchers aiming to characterize the mechanism of action of novel PROTACs and to advance the field of targeted protein degradation. The ability to rationally design molecules that optimize ternary complex formation will undoubtedly be a key driver of future success in this exciting therapeutic landscape.

References

- 1. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patientpower.info [patientpower.info]

- 4. youtube.com [youtube.com]

- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 6. medchemexpress.com [medchemexpress.com]

PROTAC BTK Degrader-9 chemical properties and design

For Researchers, Scientists, and Drug Development Professionals

Abstract

PROTAC BTK Degrader-9, also identified as compound 23, is a proteolysis-targeting chimera engineered for the targeted degradation of Bruton's tyrosine kinase (BTK). This molecule has demonstrated significant potential in preclinical models, particularly in the context of bone metabolism, by inhibiting osteoclastogenesis. Its mechanism of action involves the hijacking of the ubiquitin-proteasome system to induce the selective degradation of BTK, thereby downregulating the RANKL-activated BTK-PLCγ2-Ca2+-NFATc1 signaling pathway. This technical guide provides a comprehensive overview of the chemical properties, design principles, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Properties and Design

The rational design of this compound involves the strategic assembly of three key components: a ligand that binds to the target protein (BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

1.1. Chemical Structure and Properties

While the complete, explicitly detailed chemical structure of this compound is not publicly available in the searched scientific literature, key components have been identified. The linker component is 1-(Piperidin-4-ylmethyl)piperidine. The specific BTK inhibitor (warhead) and the E3 ligase ligand have not been definitively disclosed in the available resources. Without the complete structure, the exact molecular formula and weight cannot be provided.

Table 1: Known and Inferred Chemical Properties of this compound

| Property | Value | Source |

| Alias | Compound 23 | [1][2] |

| Linker | 1-(Piperidin-4-ylmethyl)piperidine | [1] |

| Target | Bruton's tyrosine kinase (BTK) | [1][2] |

| E3 Ligase Ligand | Not specified in reviewed literature | - |

| BTK Ligand (Warhead) | Not specified in reviewed literature | - |

1.2. Design Principles

The design of this compound follows the established principles of PROTAC technology, aiming to induce the formation of a ternary complex between BTK and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BTK, marking it for degradation by the 26S proteasome.

The choice of the linker, 1-(Piperidin-4-ylmethyl)piperidine, is critical for optimizing the orientation and distance between the BTK and E3 ligase ligands to ensure efficient ternary complex formation and subsequent degradation. The selection of the BTK warhead and the E3 ligase ligand would have been guided by their binding affinities and specificities to their respective targets to ensure potent and selective degradation of BTK.

Mechanism of Action

This compound functions by co-opting the cell's natural protein disposal system to eliminate BTK.

2.1. Ubiquitin-Proteasome System Hijacking

The bifunctional nature of this compound allows it to simultaneously bind to BTK and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the E3 ligase-mediated polyubiquitination of BTK. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged BTK protein into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple BTK proteins.

2.2. Signaling Pathway Modulation

In the context of osteoclastogenesis, this compound has been shown to downregulate the signaling pathway activated by the receptor activator of nuclear factor kappa-B ligand (RANKL).[1][2] RANKL is a key cytokine responsible for the differentiation and activation of osteoclasts, the cells responsible for bone resorption. BTK is a critical downstream signaling molecule in the RANKL pathway. By degrading BTK, this compound effectively blocks the signal transduction cascade involving Phospholipase C gamma 2 (PLCγ2), calcium signaling (Ca2+), and the nuclear factor of activated T-cells 1 (NFATc1).[1][2] This disruption of the signaling cascade ultimately leads to the inhibition of osteoclast formation and function.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These are generalized protocols based on standard practices in the field and should be optimized for specific experimental conditions.

3.1. Western Blotting for BTK Degradation

This protocol is for assessing the ability of this compound to induce the degradation of BTK in a cellular context.

-

Cell Culture and Treatment:

-

Seed appropriate cells (e.g., RAW 264.7 macrophages for osteoclastogenesis studies) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BTK (e.g., rabbit anti-BTK) overnight at 4°C. A loading control antibody (e.g., mouse anti-GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

3.2. Cell Viability Assay

This protocol is for determining the cytotoxic effects of this compound.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control.

-

-

Viability Assessment (MTT Assay):

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

3.3. Osteoclastogenesis Assay

This protocol is for evaluating the inhibitory effect of this compound on the formation of osteoclasts.

-

Cell Culture:

-

Culture bone marrow-derived macrophages (BMMs) or RAW 264.7 cells in the presence of macrophage colony-stimulating factor (M-CSF).

-

-

Osteoclast Differentiation:

-

Induce osteoclast differentiation by treating the cells with RANKL (e.g., 50 ng/mL).

-

Simultaneously treat the cells with various concentrations of this compound or a vehicle control.

-

Culture the cells for 4-6 days, replacing the medium every 2 days.

-

-

TRAP Staining:

-

After differentiation, fix the cells with 4% paraformaldehyde.

-

Stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercial TRAP staining kit.

-

TRAP-positive multinucleated (≥3 nuclei) cells are identified as osteoclasts.

-

-

Quantification:

-

Count the number of TRAP-positive multinucleated cells per well under a microscope.

-

Visualizations

4.1. Signaling Pathway

Caption: RANKL-induced BTK signaling pathway leading to osteoclastogenesis.

4.2. Experimental Workflow

Caption: Workflow for the in vitro characterization of this compound.

4.3. PROTAC Logical Relationship

Caption: Logical components of this compound.

References

Investigating PROTAC BTK Degrader-9 in B-cell Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK) is a clinically validated target in a multitude of B-cell malignancies. While small molecule inhibitors of BTK have demonstrated significant therapeutic success, the emergence of resistance, often through mutations in the BTK active site, necessitates the development of novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) represent a promising approach to overcome inhibitor resistance by inducing the targeted degradation of the BTK protein. This technical guide explores the core concepts of BTK degradation in B-cell malignancies, with a focus on the principles that would guide the investigation of a molecule like PROTAC BTK Degrader-9. Due to the limited publicly available data on this compound in the context of B-cell cancers, this paper will leverage data from other well-characterized BTK PROTACs to illustrate the key parameters and experimental methodologies crucial for the evaluation of this class of compounds.

Introduction: The Role of BTK in B-cell Malignancies and the Rise of PROTACs

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1] The BCR pathway is essential for the proliferation, differentiation, and survival of B-cells.[2] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, leading to uncontrolled cell growth and survival.[1][2]

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[3][4] A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (e.g., BTK), and the other recruits an E3 ubiquitin ligase.[5] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism of action allows for the degradation of target proteins at sub-stoichiometric concentrations and can be effective against proteins that have developed resistance to traditional inhibitors.[6]

While specific data for "this compound" in B-cell malignancies is not extensively available in the public domain, its reported activity in downregulating the BTK-PLCγ2-Ca2+-NFATc1 signaling pathway suggests its potential relevance in cancers dependent on this axis.[7] This guide will, therefore, use analogous data from other BTK degraders to provide a comprehensive overview of the evaluation process.

Mechanism of Action of BTK PROTAC Degraders

The fundamental mechanism of a BTK PROTAC degrader involves the formation of a ternary complex between the BTK protein, the PROTAC molecule, and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the BTK protein. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.

Key Performance Indicators for BTK Degraders

The efficacy of a BTK PROTAC degrader is assessed through several quantitative parameters. The following tables summarize key data for well-characterized BTK degraders, which serve as a benchmark for the evaluation of new molecules like this compound.

Table 1: In Vitro Degradation and Potency of BTK PROTACs

| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | E3 Ligase Recruited | Reference |

| MT-802 | NAMALWA | 14.6 | >99 | 46.9 (WT BTK) | CRBN | [4][6] |

| XLA (C481S) | 14.9 | >99 | 20.9 (C481S BTK) | CRBN | [4] | |

| DD-03-171 | Ramos | 5.1 | Not Reported | 5.1 (MCL proliferation) | CRBN | [1] |

| NRX-0492 | TMD8 (WT) | 0.1 | >90 | Not Reported | CRBN | [2][8] |

| TMD8 (C481S) | 0.2 | >90 | Not Reported | CRBN | [2][8] | |

| Primary CLL | ≤0.2 | >90 | Not Reported | CRBN | [9] | |

| RC-1 | MOLM-14 | Not Reported | 81 (at 200 nM) | 33 | CRBN | [10] |

| PROTAC BTK Degrader-1 | Not Specified | Not Reported | Not Reported | 34.51 (WT BTK) | Not Specified | [11] |

| Not Specified | Not Reported | Not Reported | 64.56 (C481S BTK) | Not Specified | [11] |

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation. IC50: Concentration for 50% inhibition of proliferation or kinase activity.

Table 2: In Vivo Activity of BTK PROTACs

| Compound | Model | Dosing | Outcome | Reference |

| DD-03-171 | Lymphoma PDX | 50 mg/kg, i.p., daily | Reduced tumor burden, extended survival | [1] |

| NRX-0492 | CLL PDX | Oral administration | In vivo BTK degradation, inhibited CLL cell activation and proliferation | [9] |

| PROTAC BTK Degrader-1 | OCI-ly10 xenograft | 10-30 mg/kg, PO, bid | 50.9-96.9% tumor growth inhibition | [11] |

PDX: Patient-Derived Xenograft. i.p.: Intraperitoneal. PO: Oral administration. bid: Twice daily.

Experimental Protocols

Detailed and robust experimental protocols are critical for the accurate assessment of BTK PROTAC degraders. Below are methodologies for key experiments.

Western Blotting for BTK Degradation

Objective: To quantify the extent of BTK protein degradation following treatment with a PROTAC degrader.

Methodology:

-

Cell Culture and Treatment: B-cell malignancy cell lines (e.g., TMD8, Ramos, NAMALWA) are cultured to logarithmic growth phase. Cells are then treated with a range of concentrations of the BTK PROTAC degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 24 hours).

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BTK. A loading control antibody (e.g., GAPDH, β-actin) is used to ensure equal protein loading.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Densitometry analysis is performed to quantify the band intensities. The level of BTK is normalized to the loading control and expressed as a percentage of the vehicle-treated control.

Cell Viability Assay

Objective: To determine the effect of BTK degradation on the viability and proliferation of B-cell malignancy cells.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with serial dilutions of the BTK PROTAC degrader for an extended period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the MTS or CellTiter-Glo® assay, which measures metabolic activity or ATP content, respectively.

-

Data Analysis: The results are normalized to the vehicle-treated control, and the IC50 value is calculated by fitting the data to a dose-response curve.

Flow Cytometry for Apoptosis Analysis

Objective: To assess whether BTK degradation induces apoptosis in cancer cells.

Methodology:

-

Cell Treatment: Cells are treated with the BTK PROTAC degrader at various concentrations for a defined period (e.g., 48-72 hours).

-

Staining: Cells are harvested and stained with Annexin V and a viability dye (e.g., propidium iodide or 7-AAD) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentage of early apoptotic (Annexin V-positive, viability dye-negative), late apoptotic/necrotic (Annexin V-positive, viability dye-positive), and live cells is quantified.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological pathways and experimental procedures are essential for clear communication.

Conclusion

Targeted degradation of BTK using PROTAC technology is a promising therapeutic strategy for B-cell malignancies, with the potential to overcome resistance to conventional inhibitors. While specific data on this compound in this context remains to be fully elucidated in public forums, the methodologies and benchmarks established through the study of other BTK degraders provide a clear roadmap for its investigation. The in-depth analysis of its degradation efficiency, anti-proliferative effects, and in vivo efficacy will be crucial in determining its clinical potential. The continued development of potent and selective BTK degraders holds the promise of new and effective treatments for patients with B-cell cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NRX-0492 degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DD-03-171 | 2366132-45-6 Probechem Biochemicals [probechem.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. NRX-0492 degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

A Technical Guide to Overcoming Ibrutinib Resistance with PROTAC-Mediated BTK Degradation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The advent of Bruton's Tyrosine Kinase (BTK) inhibitors, particularly the first-in-class covalent inhibitor ibrutinib, has revolutionized the treatment of B-cell malignancies. However, the emergence of resistance, most commonly through a C481S mutation in the BTK active site, presents a significant clinical challenge.[1][2] Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic modality to overcome this resistance.[1] Instead of merely inhibiting the target protein, PROTACs hijack the cell's ubiquitin-proteasome system to induce its complete degradation. This guide provides an in-depth technical overview of the mechanism, preclinical efficacy, and key experimental protocols associated with BTK-targeting PROTACs, using data from several well-characterized degraders as examples to illustrate the principles of this promising strategy.

The Challenge of Ibrutinib Resistance

Bruton's Tyrosine Kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[3] Ibrutinib functions by forming an irreversible covalent bond with the cysteine residue at position 481 (C481) in the BTK active site, effectively blocking its kinase activity.[1]

The predominant mechanism of acquired resistance to ibrutinib involves a substitution mutation at this position, replacing cysteine with serine (C481S).[2] This mutation abrogates the ability of ibrutinib to form its covalent bond, leading to a dramatic decrease in inhibitory potency and subsequent clinical relapse.[2][4]

PROTAC Technology: A Paradigm Shift from Inhibition to Degradation

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate disease-causing proteins rather than just inhibiting them.[1][5] A PROTAC consists of three key components:

-

A "warhead" ligand that binds to the target protein (e.g., BTK).

-

An E3 ligase-recruiting ligand that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[4]

-

A chemical linker that connects the two ligands.

The PROTAC brings the target protein and the E3 ligase into close proximity, forming a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin chains, marking it for destruction by the cell's proteasome.[4][6] A key feature of this process is its catalytic nature; once the target is degraded, the PROTAC is released and can induce the degradation of another target protein molecule.[4][5]

How BTK PROTACs Overcome C481S Resistance

The catalytic mechanism of PROTACs is central to their ability to overcome C481S-mediated resistance. Unlike covalent inhibitors, many BTK PROTACs utilize a reversible, non-covalent BTK-binding warhead. While the C481S mutation significantly weakens the binding of ibrutinib, a reversible warhead can still bind to the mutated kinase.[4]

Because the PROTAC acts catalytically, a transient and potentially weaker binding event is sufficient to form the ternary complex and trigger ubiquitination and degradation.[2] This allows the PROTAC to effectively eliminate both wild-type (WT) BTK and the ibrutinib-resistant C481S mutant, restoring therapeutic activity.

Quantitative Data Summary

The efficacy of various BTK PROTACs has been demonstrated in numerous preclinical studies. The tables below summarize key quantitative data for several representative molecules.

Table 1: In Vitro Degradation Potency of BTK PROTACs

| PROTAC | Cell Line | Target BTK | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

|---|---|---|---|---|---|

| MT-802 | Patient CLL Cells | WT & C481S | Low nM | >99% | [7] |

| P13I | HBL-1 | C481S | ~30 | N/A | [8] |

| L6 | Ramos | WT | 3.8 | N/A | [3] |

| SJF620 | NAMALWA | WT | 7.9 | ~95% | [4][9] |

| UBX-382 | TMD-8 | WT & C481S | Single-digit nM | N/A | [10][11] |

| DD-03-171 | Ramos | WT | <100 | Significant |[12] |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Anti-proliferative Activity of BTK PROTACs

| PROTAC | Cell Line | Target BTK | GI₅₀ / IC₅₀ (nM) | Comparison Drug | GI₅₀ / IC₅₀ (nM) | Reference |

|---|---|---|---|---|---|---|

| P13I | HBL-1 | C481S | ~28 | Ibrutinib | ~700 | [1] |

| L6 | HBL-1 | C481S | ~31x better than Ibrutinib | Ibrutinib | Nearly no efficacy | [3] |

| DD-03-171 | TMD-8 | C481S | Potent | Ibrutinib | Ineffective |[12] |

GI₅₀/IC₅₀: Half-maximal growth inhibitory/inhibitory concentration.

Key Experimental Protocols and Workflows

Western Blotting for BTK Degradation Assessment

This protocol is used to quantify the amount of BTK protein remaining in cells after treatment with a PROTAC.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., Ramos, HBL-1) at a specified density. Treat with a dose range of the BTK PROTAC or vehicle control (DMSO) for a defined period (e.g., 4, 18, or 24 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA or a similar lysis buffer supplemented with protease and phosphatase inhibitors to extract total protein.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-